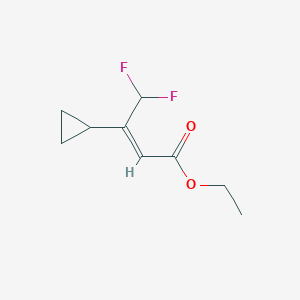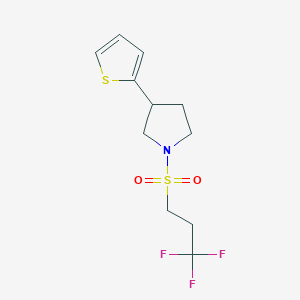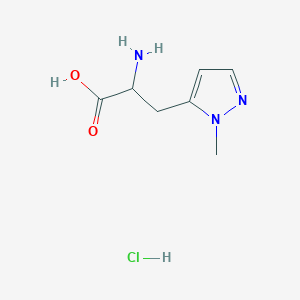![molecular formula C15H14FN3O4S2 B2944296 3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1904186-51-1](/img/structure/B2944296.png)
3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic molecule Its structure consists of fluoro, methoxy, benzenesulfonamide, and thienopyrimidine groups
Métodos De Preparación
Synthetic routes and reaction conditions:
Starting materials: Aniline derivatives, fluorinated and methoxylated aromatic compounds.
Sulfonylation: Using sulfonyl chlorides and appropriate bases to form benzenesulfonamide.
Thienopyrimidine synthesis: Reacting thieno[2,3-d]pyrimidine precursors under specific conditions.
Coupling: Combining the sulfonamide and thienopyrimidine fragments using established coupling reactions.
Industrial production methods: Industrial synthesis often involves optimization for scale, such as continuous flow techniques and improved catalysts for the coupling steps to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: Can be oxidized using mild oxidants.
Reduction: Reduction using agents like sodium borohydride.
Substitution: Undergoes nucleophilic aromatic substitution due to the presence of the fluoro group.
Common reagents and conditions used:
Mild oxidants (e.g., m-CPBA)
Reducing agents (e.g., NaBH4)
Nucleophiles for substitution (e.g., amines)
Major products formed from these reactions:
Oxidation: Various oxidized derivatives depending on the functional group targeted.
Reduction: Reduced sulfonamide or thienopyrimidine rings.
Substitution: Nucleophile-substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block in organic synthesis for new compounds with potential biological activity. Biology: Exploring its effects on various biological pathways, including enzyme inhibition and receptor binding. Medicine: Potential therapeutic agent in treating certain diseases due to its unique structure and reactivity. Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound likely exerts its effects through interaction with specific molecular targets such as enzymes or receptors, causing inhibition or activation of biological pathways. Its structural features allow it to fit into active sites or binding pockets of proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar compounds include other fluorinated and methoxylated benzenesulfonamides with thienopyrimidine derivatives. What makes 3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide unique is its precise arrangement of functional groups, giving it distinct pharmacological properties.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4S2/c1-23-13-3-2-10(8-12(13)16)25(21,22)18-5-6-19-9-17-14-11(15(19)20)4-7-24-14/h2-4,7-9,18H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFHQDXWLOCKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)

![1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2944219.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2944220.png)


![N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2944226.png)

![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2944230.png)

![5-(4-pyrrol-1-ylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2944232.png)


